molecular formula C17H13ClF2N2O B10954470 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B10954470
M. Wt: 334.7 g/mol
InChI Key: ZQZBBVSRCVOIHK-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety linked to a 2,6-difluorobenzamide group through an ethyl chain. The presence of both indole and benzamide functionalities makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity . The combination of these halogens with the indole and benzamide functionalities makes it a compound of particular interest for further research and development.

Properties

Molecular Formula

C17H13ClF2N2O

Molecular Weight

334.7 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide

InChI

InChI=1S/C17H13ClF2N2O/c18-11-4-5-15-12(8-11)10(9-22-15)6-7-21-17(23)16-13(19)2-1-3-14(16)20/h1-5,8-9,22H,6-7H2,(H,21,23)

InChI Key

ZQZBBVSRCVOIHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)F

Origin of Product

United States

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